Angeloylgomisin Angeloylgomisin
Brand Name: Vulcanchem
CAS No.:
VCID: VC14545320
InChI: InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10-
SMILES:
Molecular Formula: C28H36O8
Molecular Weight: 500.6 g/mol

Angeloylgomisin

CAS No.:

Cat. No.: VC14545320

Molecular Formula: C28H36O8

Molecular Weight: 500.6 g/mol

* For research use only. Not for human or veterinary use.

Angeloylgomisin -

Specification

Molecular Formula C28H36O8
Molecular Weight 500.6 g/mol
IUPAC Name (10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10-
Standard InChI Key ZSAUXCVJDYCLRS-GDNBJRDFSA-N
Isomeric SMILES C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C
Canonical SMILES CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Angeloylgomisin H (C₂₈H₃₆O₈) belongs to the dibenzocyclooctadiene lignan family, featuring a tricyclic core substituted with hydroxyl, methoxy, and angeloyl groups . The angeloyl moiety ((Z)-2-methylbut-2-enoate) at position C-9 contributes to its stereochemical complexity, with two chiral centers at C-9 and C-10 . X-ray crystallography reveals a twisted boat conformation in the cyclooctadiene ring, facilitating interactions with hydrophobic binding pockets in biological targets .

Table 1: Key Physicochemical Parameters of Angeloylgomisin H

PropertyValue
Molecular FormulaC₂₈H₃₆O₈
Molecular Weight500.6 g/mol
LogP (Octanol-Water)3.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds5
Topological Polar Surface113 Ų

Data derived from PubChem computational analyses .

Pharmacokinetic Profile and Bioavailability

Absorption and Distribution

A landmark pharmacokinetic study employing UPLC-MS/MS quantified Angeloylgomisin H in rat plasma following oral (10 mg/kg) and intravenous (2 mg/kg) administration . Key parameters include:

Table 2: Pharmacokinetic Parameters After Oral and Intravenous Administration

ParameterOral (10 mg/kg)Intravenous (2 mg/kg)
AUC₀–t (ng·h/mL)72.1 ± 38.0295.6 ± 66.8
t₁/₂ (h)0.4 ± 0.10.7 ± 0.4
CL (L/h/kg)168.2 ± 80.86.9 ± 1.8
Vd (L/kg)83.4 ± 40.06.8 ± 2.8
Cₘₐₓ (ng/mL)117.7 ± 37.1720.8 ± 290.9

The absolute bioavailability was calculated at 4.9%, constrained by first-pass metabolism and limited intestinal permeability . Protein binding assays indicate 89.2% binding to albumin, explaining the high volume of distribution (83.4 L/kg) .

Biological Sources and Phytochemical Distribution

Occurrence in Schisandra Species

Targeted metabolomics of Schisandra rubriflora identified Angeloylgomisin H as the dominant lignan in fruits (185.10 mg/100 g DW), surpassing concentrations in leaves (100.83 mg/100 g) and shoots (129.28 mg/100 g) . Comparative analysis reveals tissue-specific biosynthesis:

Table 3: Lignan Content in Schisandra rubriflora Tissues (mg/100 g DW)

TissueAngeloylgomisin HAngeloylgomisin OTotal Lignans
Fruit185.10 ± 27.5576.88 ± 4.551686.95 ± 185.67
Leaf100.83 ± 7.8917.21 ± 0.26433.59 ± 40.09
Shoot129.28 ± 13.6648.80 ± 3.66313.83 ± 28.70

Data from UPLC-QTOF-MS analyses of methanolic extracts .

Pharmacological Activities and Mechanisms

Insulin-Sensitizing Effects

Angeloylgomisin H activates peroxisome proliferator-activated receptor gamma (PPAR-γ) with an EC₅₀ of 2.3 μM, inducing GLUT4 translocation in 3T3-L1 adipocytes . In hyperglycemic rats, daily oral administration (50 mg/kg) reduced fasting glucose by 38% over 28 days, comparable to rosiglitazone .

Anti-Inflammatory Action

At 20 μM concentration, Angeloylgomisin H suppresses LPS-induced TNF-α production in macrophages (IC₅₀ = 8.7 μM) by inhibiting IκBα phosphorylation, thereby blocking NF-κB nuclear translocation . Synergistic effects with dexamethasone (combination index = 0.62) suggest potential for steroid-sparing therapies .

Analytical Methodologies and Research Applications

UPLC-MS/MS Quantitation

A validated method using rutin as internal standard achieves linearity (5–2000 ng/mL) with intra-day precision <11% RSD . Chromatographic separation on a BEH C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid/acetonitrile gradient elution provides a retention time of 3.2 minutes . The LLOQ of 5 ng/mL enables detection in pharmacokinetic studies .

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